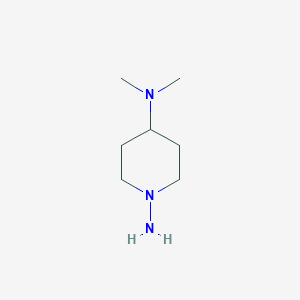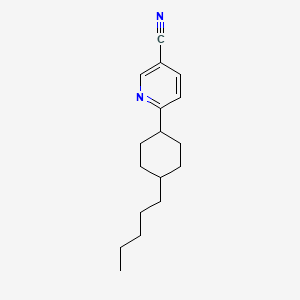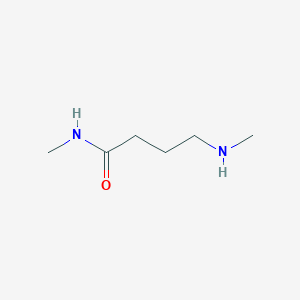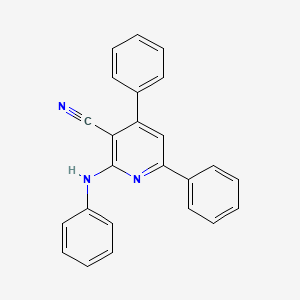![molecular formula C14H11BrFNO B12449707 4-bromo-2-[(E)-[(3-fluoro-4-methylphenyl)imino]methyl]phenol](/img/structure/B12449707.png)
4-bromo-2-[(E)-[(3-fluoro-4-methylphenyl)imino]methyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-2-[(E)-[(3-fluoro-4-methylphenyl)imino]methyl]phenol is an organic compound with the molecular formula C14H11BrFNO It is a derivative of phenol, characterized by the presence of bromine, fluorine, and a Schiff base linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-[(E)-[(3-fluoro-4-methylphenyl)imino]methyl]phenol typically involves a multi-step reaction process. One common method includes the following steps:
Formation of the Schiff Base: The reaction between 4-bromo-2-hydroxybenzaldehyde and 3-fluoro-4-methylaniline in the presence of an acid catalyst, such as acetic acid, leads to the formation of the Schiff base.
Purification: The crude product is purified using recrystallization techniques, often employing solvents like ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-bromo-2-[(E)-[(3-fluoro-4-methylphenyl)imino]methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-bromo-2-[(E)-[(3-fluoro-4-methylphenyl)imino]methyl]phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 4-bromo-2-[(E)-[(3-fluoro-4-methylphenyl)imino]methyl]phenol is largely dependent on its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The Schiff base linkage and the presence of halogens (bromine and fluorine) contribute to its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
4-bromo-2-fluorophenol: Similar structure but lacks the Schiff base linkage.
4-bromo-2-methoxy-6-[(Z)-[(4-methylphenyl)imino]methyl]phenol: Contains a methoxy group instead of a hydroxy group.
4-bromo-2-fluoro-6-iodoanisole: Contains an iodine atom and a methoxy group.
Uniqueness
4-bromo-2-[(E)-[(3-fluoro-4-methylphenyl)imino]methyl]phenol is unique due to its specific combination of functional groups, including the Schiff base linkage, bromine, and fluorine atoms. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Fórmula molecular |
C14H11BrFNO |
|---|---|
Peso molecular |
308.14 g/mol |
Nombre IUPAC |
4-bromo-2-[(3-fluoro-4-methylphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C14H11BrFNO/c1-9-2-4-12(7-13(9)16)17-8-10-6-11(15)3-5-14(10)18/h2-8,18H,1H3 |
Clave InChI |
YAZBULFESSBGEH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)N=CC2=C(C=CC(=C2)Br)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Platinum, (1,2-cyclobutanedimethanamine-N,N')[2-hydroxypropanoato(2-)-O1,O2]-, [SP-4-3-(S),(trans)]-](/img/structure/B12449631.png)
![1-[5-tert-butyl-3-(heptafluoropropyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-2-(2,4,6-trimethylphenoxy)ethanone](/img/structure/B12449637.png)
![N-(2-fluorophenyl)-N'-[3-(morpholin-4-yl)propyl]ethanediamide](/img/structure/B12449652.png)
![5-Amino-1-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro-[3,4-d][1,3]-dioxol-4-yl)-1H-pyrazole-4-carboxamide](/img/structure/B12449663.png)
![N-[(2-fluoro-5-nitrophenyl)carbamothioyl]naphthalene-1-carboxamide](/img/structure/B12449665.png)

![sodium;[5-hydroxy-6-[3-[[4-hydroxy-3-(3-methylbut-2-enyl)benzoyl]amino]-8-methyl-2,4-dioxochromen-3-id-7-yl]oxy-3-methoxy-2,2-dimethyloxan-4-yl] carbamate](/img/structure/B12449673.png)



![4-[6-(1-Naphthyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid](/img/structure/B12449690.png)
![N-[(E)-(5-chlorothiophen-2-yl)methylidene]-4-(morpholin-4-yl)aniline](/img/structure/B12449694.png)
![2-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-4,6-dimethylphenol](/img/structure/B12449702.png)
